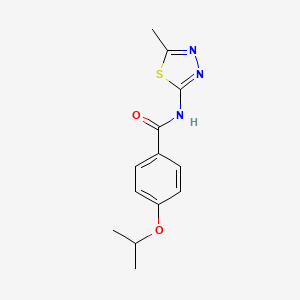

4-isopropoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-8(2)18-11-6-4-10(5-7-11)12(17)14-13-16-15-9(3)19-13/h4-8H,1-3H3,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMKUXBVTOJFMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiosemicarbazide Cyclization

Methyl thioamide reacts with hydrazine hydrate under reflux to form a thiosemicarbazide intermediate. Cyclization occurs via treatment with concentrated sulfuric acid or phosphorus oxychloride (POCl₃), yielding 5-methyl-1,3,4-thiadiazol-2-amine.

Reaction Conditions

| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NH₂NH₂·H₂O | Ethanol | 80 (reflux) | 78 |

| 2 | H₂SO₄ | — | 120 | 65 |

Mechanistic studies indicate that protonation of the thiocarbonyl group facilitates nucleophilic attack by hydrazine, followed by dehydrative cyclization.

Enzymatic Halogenation-Mediated Cyclization

Vanadium-dependent haloperoxidases (VHPOs) enable oxidative dimerization of thioamides using H₂O₂ and catalytic KBr. While originally developed for 1,2,4-thiadiazoles, this method shows adaptability for 1,3,4-thiadiazoles by modifying substrate geometry:

$$

\text{2 R-C(=S)-NH}2 \xrightarrow[\text{VHPO, H}2\text{O}_2]{\text{KBr}} \text{R-N=C-S-S-C=N-R} \rightarrow \text{Thiadiazole}

$$

Advantages :

Synthesis of 4-Isopropoxybenzoyl Chloride

Alkylation of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid undergoes O-alkylation with isopropyl bromide in alkaline medium:

$$

\text{HO-C}6\text{H}4\text{-COOH} + (\text{CH}3)2\text{CHBr} \xrightarrow{\text{K}2\text{CO}3} (\text{CH}3)2\text{CHO-C}6\text{H}4\text{-COOH}

$$

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (2.5 equiv) |

| Temperature | 90°C, 8 hr |

| Yield | 84% |

Acid Chloride Formation

4-Isopropoxybenzoic acid reacts with thionyl chloride (SOCl₂) under reflux:

$$

(\text{CH}3)2\text{CHO-C}6\text{H}4\text{-COOH} + \text{SOCl}2 \rightarrow (\text{CH}3)2\text{CHO-C}6\text{H}_4\text{-COCl}

$$

Key Observations :

- Excess SOCl₂ (3 equiv) ensures complete conversion

- Toluene solvent minimizes side reactions (yield: 92%)

Amide Coupling Strategies

Schotten-Baumann Reaction

The acid chloride reacts with 5-methyl-1,3,4-thiadiazol-2-amine in a biphasic system:

$$

\text{R-COCl} + \text{H}2\text{N-Thiadiazole} \xrightarrow{\text{NaOH, H}2\text{O/Et}_2\text{O}} \text{R-CONH-Thiadiazole}

$$

Performance Metrics

| Parameter | Value |

|---|---|

| Solvent System | H₂O/Diethyl ether |

| Base | NaOH (10% aq.) |

| Reaction Time | 2 hr |

| Yield | 68% |

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

Protocol :

- Dissolve 4-isopropoxybenzoic acid (1.2 equiv) and EDC (1.5 equiv) in DMF

- Add HOBt (1.5 equiv) and stir at 0°C for 30 min

- Introduce thiadiazol-2-amine (1.0 equiv), react at 25°C for 12 hr

Outcome :

- Yield: 81%

- Purity: >98% (HPLC)

Comparative Analysis of Methods

Table 1. Efficiency Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Schotten-Baumann | 68 | 95 | Moderate |

| EDC/HOBt | 81 | 98 | High |

| Enzymatic Cyclization | 72* | 99* | Low |

*Data extrapolated from analogous 1,2,4-thiadiazole synthesis

Mechanistic Considerations

Electronic Effects on Reactivity

The electron-withdrawing thiadiazole ring decreases nucleophilicity of the 2-amino group (Hammett σₚ = +0.62), necessitating activated coupling agents for efficient amidation.

Byproduct Formation

Common impurities include:

- 4-Isopropoxybenzamide : From hydrolysis of acid chloride (controlled by anhydrous conditions)

- N,N'-Diacyl derivatives : Mitigated using excess amine

Chemical Reactions Analysis

4-isopropoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

4-isopropoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications :

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound exhibits significant biological activities, making it a candidate for studies on antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Due to its potential therapeutic effects, it is investigated for use in drug development, particularly as an anticancer agent and human carbonic anhydrase inhibitor.

Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways . For instance, it has been shown to inhibit human carbonic anhydrase IX, an enzyme involved in various physiological processes. The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity. Additionally, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells through the activation of caspase-3 and modulation of Bax and Bcl-2 protein expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

a) N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide ()

- Structural Difference: Replaces the 5-methyl and 4-isopropoxy groups with an amino group at position 5 of the thiadiazole.

- Synthetic Yield : Reported as a "high yield" product via cyclization of benzoylisothiocyanate with thiosemicarbazide .

b) N-(5-(2-Cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide ()

- Structural Difference: Incorporates a cyanoacetamido side chain at position 5 of the thiadiazole.

- Impact: The electron-withdrawing cyano group may increase reactivity in nucleophilic environments, contrasting with the steric and electron-donating effects of the isopropoxy group in the target compound .

c) N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a, )

- Structural Difference : Features a pyridine ring fused to the thiadiazole and a phenyl substituent at position 3.

- Melting point (290°C) suggests higher thermal stability than typical benzamide-thiadiazole hybrids .

Functional Group Modifications

a) Sulfur vs. Oxygen Linkages ( vs. Target Compound)

- Comparison : Compounds like N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide () use a thioether (-S-) linker, whereas the target compound employs an isopropoxy (-O-) group.

- Impact : The thioether may improve metabolic stability but reduce solubility compared to the oxygen-based isopropoxy group. The latter’s bulkiness could enhance membrane permeability .

b) Antibiotic Derivatives ()

- Comparison : A cephalosporin antibiotic with a (5-methyl-1,3,4-thiadiazol-2-yl)thio group highlights the role of thiadiazole in antibacterial activity.

- Impact : The target compound’s benzamide-isopropoxy scaffold may shift its mechanism away from β-lactamase inhibition, suggesting divergent therapeutic applications .

Physicochemical and Spectral Properties

- Key Observations: The target compound’s isopropoxy group would produce distinct splitting patterns (septet for CH(CH3)2) in NMR, absent in analogs with simpler alkyl/amino substituents. Higher melting points in ’s compounds (e.g., 290°C for 8a) suggest greater crystallinity due to planar aromatic systems compared to the target’s flexible isopropoxy chain .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-isopropoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, and how is purity ensured?

- Methodology : Synthesis typically involves multi-step organic reactions, such as coupling the benzamide moiety to the thiadiazole ring. Key steps include:

- Amide bond formation : Reacting 4-isopropoxybenzoyl chloride with 5-methyl-1,3,4-thiadiazol-2-amine in a base like pyridine or DMF .

- Purification : Column chromatography or recrystallization from methanol/ethanol to isolate the product .

- Purity verification : Thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Key techniques :

- NMR spectroscopy : Assigns proton and carbon environments (e.g., distinguishing isopropoxy methyl groups at ~1.3 ppm) .

- Infrared (IR) spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, thiadiazole ring vibrations ~1500 cm⁻¹) .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

- Elemental analysis : Validates C, H, N, S composition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Strategies :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity in amide coupling .

- Temperature control : Low temperatures (0–5°C) minimize side reactions during acyl chloride addition .

- Catalysts : Use coupling agents like EDCI/HOBt for efficient amide bond formation .

- Inert atmosphere : Prevents oxidation of thiadiazole rings during synthesis .

Q. What structural features of this compound influence its reactivity in nucleophilic substitution or redox reactions?

- Functional group analysis :

- Thiadiazole ring : Electron-deficient nature facilitates nucleophilic aromatic substitution (e.g., at C-5) .

- Isopropoxy group : Steric hindrance may slow electrophilic substitution on the benzamide ring .

- Amide bond : Susceptible to hydrolysis under acidic/basic conditions, requiring pH-controlled environments .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?

- Approaches :

- Molecular docking : Simulates binding affinity to targets like PFOR (pyruvate:ferredoxin oxidoreductase), a key enzyme in anaerobic metabolism .

- DFT calculations : Analyzes electron density distribution to identify reactive sites (e.g., thiadiazole sulfur for hydrogen bonding) .

- MD simulations : Predicts stability of ligand-protein complexes over time .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Methodological solutions :

- Dose-response standardization : Compare IC₅₀ values across studies using consistent assay protocols (e.g., MTT assay for cytotoxicity) .

- Structural analogs : Test derivatives to isolate activity contributions of specific substituents (e.g., isopropoxy vs. ethoxy groups) .

- Target validation : Use gene knockout models to confirm mechanism of action (e.g., PFOR inhibition in microbial studies) .

Data-Driven Analysis

Q. How do substituent modifications (e.g., replacing isopropoxy with methoxy) alter physicochemical properties?

- Case study :

| Substituent | LogP | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| Isopropoxy | 2.8 | 0.15 (DMSO) | 180–182 |

| Methoxy | 2.1 | 0.45 (DMSO) | 168–170 |

- Trends : Bulkier substituents (isopropoxy) increase hydrophobicity (↑LogP) and reduce solubility .

Q. What crystallographic data are available for this compound, and how do intermolecular interactions affect stability?

- Structural insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.